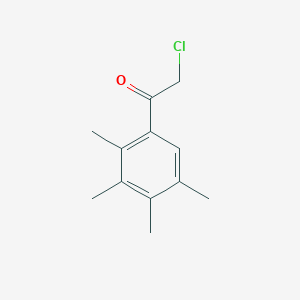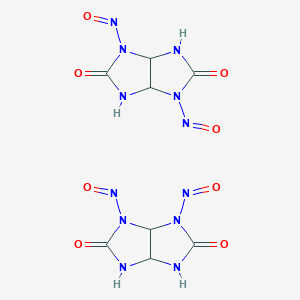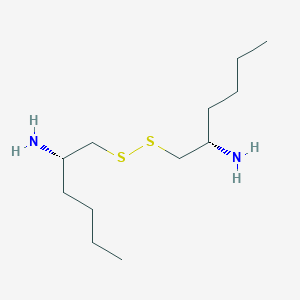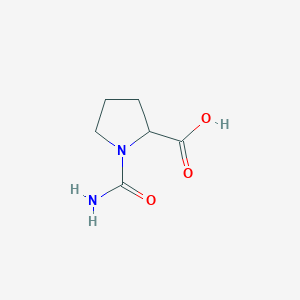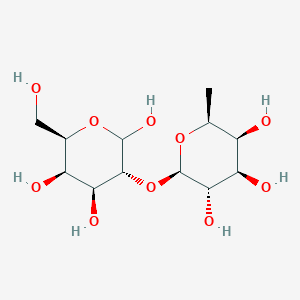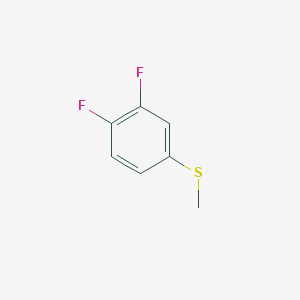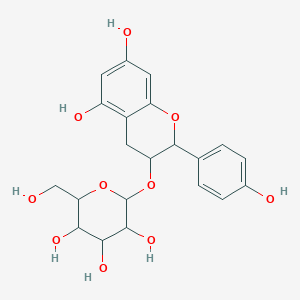
Propinqualin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propinqualin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of quinoline derivatives. Propinqualin has been found to possess several biological and pharmacological properties, making it a promising candidate for drug development and other research applications.
Mecanismo De Acción
The mechanism of action of Propinqualin is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which are known to cause cellular damage. Propinqualin has also been found to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Propinqualin has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells, endothelial cells, and macrophages. Propinqualin has also been found to modulate the expression of various genes involved in cellular signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propinqualin has several advantages over other compounds used in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening and other large-scale experiments. However, Propinqualin also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Propinqualin. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Propinqualin has been found to possess neuroprotective properties, making it a promising candidate for drug development in this field. Another area of interest is its potential use as a fluorescent probe in bioimaging and other analytical applications. Propinqualin has been shown to possess excellent fluorescent properties, making it a valuable tool for studying cellular processes and other biological phenomena.
In conclusion, Propinqualin is a promising compound that has several potential applications in various fields of science. Its unique properties make it a valuable tool for research and drug development, and there is still much to learn about its mechanisms of action and potential applications. Further research on Propinqualin is needed to fully understand its potential and to unlock its full potential for scientific discovery.
Aplicaciones Científicas De Investigación
Propinqualin has been extensively studied for its potential applications in various fields of science. It has been found to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Propinqualin has also been studied for its potential use as a fluorescent probe in bioimaging and other analytical applications.
Propiedades
Número CAS |
147511-60-2 |
|---|---|
Nombre del producto |
Propinqualin |
Fórmula molecular |
C21H24O10 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-6,15-28H,7-8H2 |
Clave InChI |
XWMNERHJDTUVJN-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Sinónimos |
(-)-epiafzelechin-3-O-beta-D-allopyranoside propinqualin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



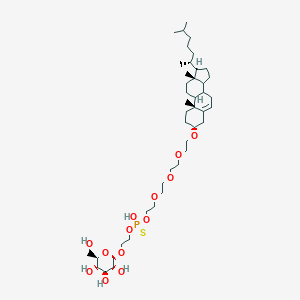
![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)
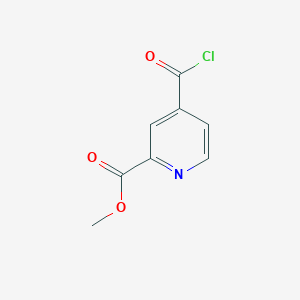
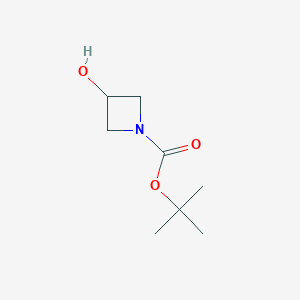
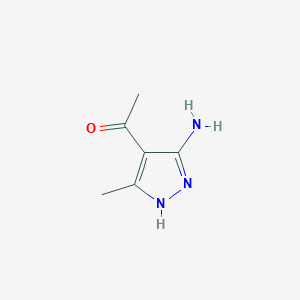
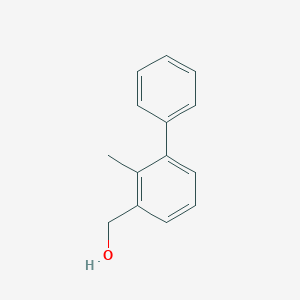
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
